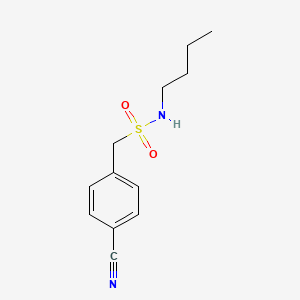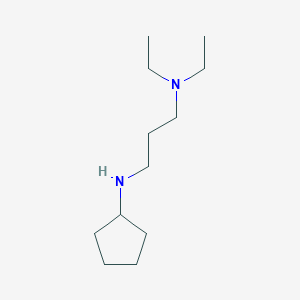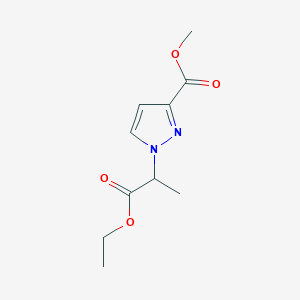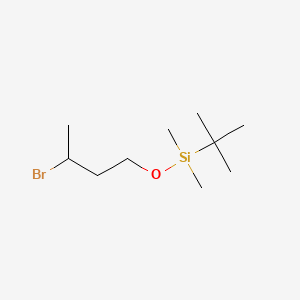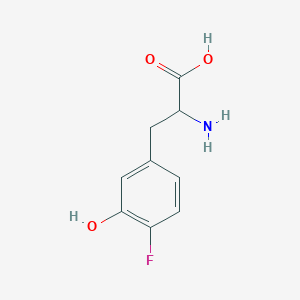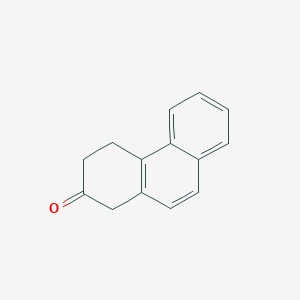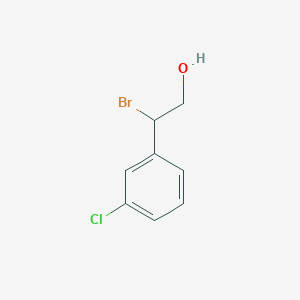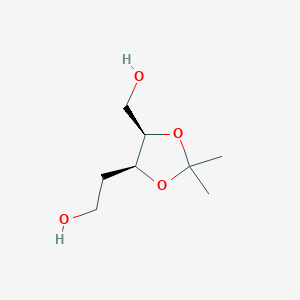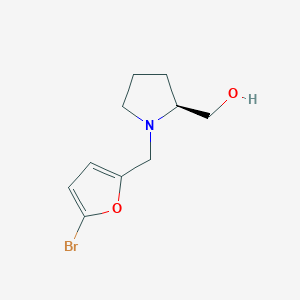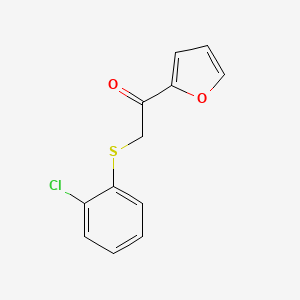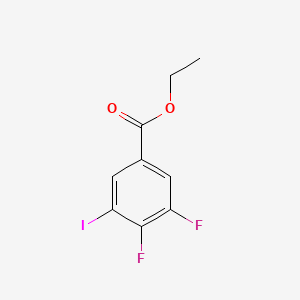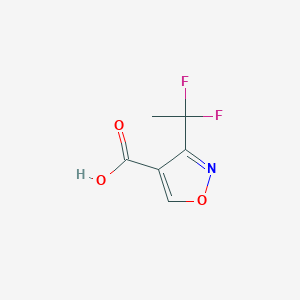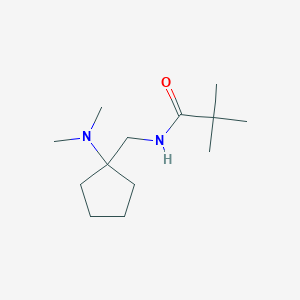
n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide: is a synthetic organic compound with the molecular formula C13H26N2O It is characterized by the presence of a dimethylamino group attached to a cyclopentyl ring, which is further connected to a pivalamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide typically involves the reaction of 1-(dimethylamino)cyclopentylmethanol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1-(dimethylamino)cyclopentylmethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pivaloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the cyclopentyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the interactions of dimethylamino groups with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may impart specific pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The cyclopentyl ring provides structural rigidity, while the pivalamide moiety can enhance the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
- n-((1-(Dimethylamino)cyclopentyl)methyl)-3-methyl-L-valinamide
- N,N-Dimethylpivalamide
- N,N-Dimethyl-tert-butylcarboxamide
Comparison: n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide is unique due to the presence of both a cyclopentyl ring and a pivalamide moiety. This combination imparts distinct chemical and physical properties compared to similar compounds. For example, N,N-Dimethylpivalamide lacks the cyclopentyl ring, which may affect its reactivity and biological activity. Similarly, n-((1-(Dimethylamino)cyclopentyl)methyl)-3-methyl-L-valinamide contains an additional methyl group, which can influence its steric and electronic properties.
Propriétés
Formule moléculaire |
C13H26N2O |
|---|---|
Poids moléculaire |
226.36 g/mol |
Nom IUPAC |
N-[[1-(dimethylamino)cyclopentyl]methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H26N2O/c1-12(2,3)11(16)14-10-13(15(4)5)8-6-7-9-13/h6-10H2,1-5H3,(H,14,16) |
Clé InChI |
HPUAQHWMHYRQBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NCC1(CCCC1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



